N-(3-acetamidophenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)cyclobutanecarboxamide typically involves the acylation of aniline derivatives. One common method is the reaction of 3-acetamidophenylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield . The reaction conditions are optimized to minimize by-products and reduce purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetamidophenyl)cyclobutanecarboxamide has several applications in scientific research:
Comparison with Similar Compounds
N-(3-acetamidophenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
Cyclobutanecarboxamide: Similar structure but lacks the acetamido group, resulting in different chemical properties and reactivity.
N-(3-acetamidophenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3-acetamidophenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-11-6-3-7-12(8-11)15-13(17)10-4-2-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIVFCKECVHUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.